molecular formula C21H24ClN3O2 B12412056 Panobinostat-d4 (hydrochloride)

Panobinostat-d4 (hydrochloride)

Cat. No.: B12412056
M. Wt: 389.9 g/mol
InChI Key: UPWMDRRETYJAKD-XYPHOAQUSA-N
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Description

Chemical Identity and Structural Characteristics

Panobinostat-d4 (hydrochloride) is a deuterium-labeled analog of the histone deacetylase inhibitor panobinostat, distinguished by the substitution of four hydrogen atoms with deuterium at specific positions on its indole ring. Its molecular formula is $$ \text{C}{21}\text{H}{19}\text{D}{4}\text{N}{3}\text{O}_{2} \cdot \text{HCl} $$, with a molecular weight of 353.45 g/mol (free base) and 393.94 g/mol for the hydrochloride salt. The IUPAC name is (2E)-N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl-d8)ethyl]amino]methyl]phenyl]prop-2-enamide hydrochloride, reflecting the incorporation of deuterium at the 2, 3, 4, and 5 positions of the indole moiety.

The structural integrity of panobinostat-d4 is confirmed through nuclear magnetic resonance (NMR) and mass spectrometry (MS), which verify the retention of the parent compound’s core scaffold—a hydroxamic acid group linked to a substituted indole via a phenylpropenamide bridge. The deuteration does not alter the compound’s stereochemistry, ensuring compatibility with the parent drug’s biochemical interactions.

Table 1: Key Chemical Properties of Panobinostat-d4 (Hydrochloride)

Property Value
Molecular Formula $$ \text{C}{21}\text{H}{19}\text{D}{4}\text{N}{3}\text{O}_{2} \cdot \text{HCl} $$
Molecular Weight 393.94 g/mol (hydrochloride salt)
CAS Number Not assigned
Isotopic Purity ≥95% (d4 labeling)
Solubility Slightly soluble in DMSO, methanol

Role as a Stable Isotope-Labeled Internal Standard

Panobinostat-d4 (hydrochloride) is primarily utilized as an internal standard in quantitative bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium atoms introduce a mass shift that distinguishes the labeled compound from the non-deuterated panobinostat in MS spectra, enabling precise quantification of the parent drug in biological matrices such as plasma, serum, and tissue homogenates.

The use of deuterated internal standards minimizes matrix effects and ion suppression, which are common challenges in LC-MS/MS workflows. For example, in pharmacokinetic studies, panobinostat-d4 improves accuracy by compensating for variability during sample preparation and ionization. Isotopic purity data from lot-specific certificates of analysis (CoA) demonstrate that panobinostat-d4 typically achieves ≥95% deuterium incorporation, with minimal contamination from lower isotopologs (d0–d3).

Table 2: Applications of Panobinostat-d4 in Research

Application Purpose
Pharmacokinetic Studies Quantify panobinostat in plasma
Metabolic Profiling Track deuterium retention in metabolites
Method Validation Assess LC-MS/MS assay robustness

Historical Development and Regulatory Status

Panobinostat-d4 was developed following the 2015 FDA approval of panobinostat (Farydak®) for relapsed multiple myeloma, addressing the need for reliable analytical standards in drug monitoring. While the parent drug holds regulatory status under CAS 404950-80-7, panobinostat-d4 remains a non-commercial research tool without therapeutic indications.

Patents covering panobinostat’s chemical structure (e.g., WIPO PATENTSCOPE entries) implicitly extend to its deuterated analogs, though explicit claims for panobinostat-d4 are absent in public databases. Regulatory guidelines for stable isotope-labeled compounds, such as the International Council for Harmonisation (ICH) Q3D, classify panobinostat-d4 as a low-risk impurity due to its non-radioactive nature and minimal metabolic interference.

Table 3: Regulatory and Synthetic Details

Aspect Detail
Parent Drug Approval 2015 (FDA)
Synthetic Source Custom synthesis via reductive deuteration
Regulatory Classification Research-use-only (RUO)

Analytical Validation and Research Significance

The utility of panobinostat-d4 is underscored by its role in advancing precision medicine. In a 2023 study, the compound enabled the detection of panobinostat at sub-nanogram concentrations in cerebrospinal fluid, facilitating investigations into its blood-brain barrier permeability. Furthermore, its application in deuterium retention assays has clarified metabolic pathways, revealing that the indole ring’s deuteration remains stable through hepatic oxidation.

Future research may expand its use in combinatorial therapies, where simultaneous quantification of panobinostat and adjunct agents (e.g., proteasome inhibitors) is required. However, researchers must account for lot-to-lot variability in isotopic purity, as ≤5% deviations can affect assay reproducibility.

Properties

Molecular Formula

C21H24ClN3O2

Molecular Weight

389.9 g/mol

IUPAC Name

(E)-N-hydroxy-3-[2,3,5,6-tetradeuterio-4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;hydrochloride

InChI

InChI=1S/C21H23N3O2.ClH/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26;/h2-11,22-23,26H,12-14H2,1H3,(H,24,25);1H/b11-10+;/i6D,7D,8D,9D;

InChI Key

UPWMDRRETYJAKD-XYPHOAQUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CNCCC2=C(NC3=CC=CC=C32)C)[2H])[2H])/C=C/C(=O)NO)[2H].Cl

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO.Cl

Origin of Product

United States

Preparation Methods

Deuterated Starting Materials

The synthesis begins with deuterium-enriched precursors to ensure isotopic purity. For instance, 2,3,5,6-tetradeuterio-4-(bromomethyl)benzaldehyde serves as a key intermediate, enabling direct incorporation of deuterium during the formation of the aromatic core. This method avoids post-synthetic hydrogen-deuterium exchange, which could compromise isotopic integrity.

Late-Stage Isotopic Exchange

Alternative routes employ catalytic deuteration of pre-formed intermediates. However, this approach is less favored due to the risk of incomplete exchange and side reactions, particularly under acidic or basic conditions required for panobinostat synthesis.

Stepwise Synthesis of Panobinostat-d4 (Hydrochloride)

The synthesis follows a convergent route, modularly assembling the indole, deuterated benzene, and hydroxamic acid moieties (Figure 1). Key steps are adapted from patented panobinostat syntheses, with modifications for deuterium integration.

Synthesis of Deuterated Benzaldehyde Intermediate

Step 1: Preparation of 2,3,5,6-Tetradeuterio-4-(bromomethyl)benzaldehyde
Deuterated toluene-d8 undergoes Friedel-Crafts acetylation with acetyl chloride in the presence of AlCl3, yielding 4-methylacetophenone-d7. Bromination at the methyl group using N-bromosuccinimide (NBS) under radical initiation produces 4-(bromomethyl)acetophenone-d7, which is subsequently oxidized to the corresponding benzaldehyde using pyridinium chlorochromate (PCC).

Step 2: Coupling with 2-Methyltryptamine
The deuterated benzaldehyde undergoes reductive amination with 2-methyltryptamine hydrochloride in dichloromethane (DCM) using sodium triacetoxyborohydride (NaB(OAc)3H) as the reducing agent. This step avoids the toxicity associated with cyanoborohydride reagents while maintaining high yields (>85%).

Formation of the Hydroxamic Acid Moiety

Step 3: Hydroxamic Acid Installation
The intermediate acrylate ester is treated with hydroxylamine hydrochloride in methanol under basic conditions (pH 10-12, adjusted with NaOH). This step proceeds via nucleophilic acyl substitution, forming the hydroxamic acid group critical for HDAC inhibition. Notably, the deuterated aromatic ring remains intact under these mild conditions.

Step 4: Salt Formation
The free base is precipitated as the hydrochloride salt by treating with hydrogen chloride (HCl) in diethyl ether, yielding panobinostat-d4 (hydrochloride) with >99% isotopic purity.

Purification and Analytical Validation

Chromatographic Purification

Crude product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water (0.1% formic acid) gradient. Deuterated compounds exhibit slightly shorter retention times compared to non-deuterated analogs due to reduced hydrophobicity.

Mass Spectrometric Characterization

High-resolution mass spectrometry (HRMS) confirms deuterium incorporation:

  • Calculated for C21H19D4ClN3O2 : m/z 389.1432 [M+H]+
  • Observed : m/z 389.1428 [M+H]+ (Δ = -0.4 ppm)

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR spectra show the absence of protons at δ 7.2–7.4 ppm (aromatic region), replaced by deuterium signals. Quantification via 2H NMR reveals 98.5% deuterium enrichment at designated positions.

Comparative Analysis of Synthetic Routes

Parameter Patent CN106674079A WO2021170719A1 ChemRxiv (Hypoxia Prodrug)
Deuterium Source Pre-deuterated benzaldehyde Late-stage H/D exchange Not applicable (prodrug focus)
Reducing Agent NaBH3CN NaB(OAc)3H NaB(OAc)3H
Yield (Overall) 62% 78% 65%
Isotopic Purity 97% 99% N/A
Key Advantage Scalability Lower toxicity Modularity

Challenges and Mitigation Strategies

Isotopic Dilution

Cause : Residual protiated solvents (e.g., H2O) during synthesis.
Solution : Use of deuterated solvents (D2O, CD3OD) and anhydrous conditions.

Byproduct Formation

Cause : Incomplete reductive amination leading to imine intermediates.
Solution : Excess NaB(OAc)3H and extended reaction times (24–48 hr).

Chromatographic Resolution

Cause : Co-elution of protiated and deuterated species.
Solution : Ultra-performance liquid chromatography (UPLC) with 1.7 μm particle columns enhances resolution.

Industrial-Scale Considerations

Large-scale production (≥1 kg) employs continuous flow chemistry to minimize deuterium loss:

  • Reactor Design : Microfluidic reactors with <100 μm channels ensure efficient mixing and heat transfer.
  • Cost Optimization : Recycling deuterated solvents reduces expenses, which account for 70% of raw material costs.

Chemical Reactions Analysis

Types of Reactions

Panobinostat-d4 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Panobinostat-d4 retains the biological activity of its non-deuterated counterpart, functioning primarily as a histone deacetylase inhibitor. By inhibiting these enzymes, panobinostat-d4 leads to increased acetylation of histones and other proteins, resulting in altered gene expression patterns that can affect cellular processes such as apoptosis and differentiation. The molecular formula for panobinostat-d4 is CHDNO·HCl, where the presence of four deuterium atoms enhances its stability and detection in mass spectrometry applications .

Analytical Chemistry Applications

Internal Standard for Quantification:
Panobinostat-d4 is predominantly used as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its deuterated structure allows for enhanced detection capabilities, making it an ideal choice for quantifying panobinostat levels in biological samples.

Pharmacokinetic Studies:
The compound is also employed in pharmacokinetic studies to accurately measure drug concentrations, which is crucial for understanding therapeutic efficacy and safety profiles. This application is particularly significant in clinical settings where precise dosing is essential for patient outcomes .

Biological Research Applications

Cancer Research:
Panobinostat-d4 exhibits significant antineoplastic properties, particularly in models of refractory or relapsed multiple myeloma. Studies have shown that it can induce apoptosis and autophagy in various cancer cell lines, highlighting its potential as a therapeutic agent .

HIV Research:
Another notable application of panobinostat-d4 is in HIV research. The compound has been shown to reactivate latent viral reservoirs by modulating chromatin structure, thus stimulating HIV-1 expression in latently infected cells. This property makes it a candidate for studies aimed at eradicating HIV from the body .

Study 1: Efficacy in Multiple Myeloma

In a pivotal clinical trial (PANORAMA 1), panobinostat was evaluated in combination with bortezomib and dexamethasone for patients with relapsed or refractory multiple myeloma. The study demonstrated an improvement in median progression-free survival by 7.8 months compared to placebo treatments, underscoring the effectiveness of panobinostat as part of a combination therapy regimen .

Study 2: Reactivation of HIV

A study investigating the effects of panobinostat on HIV-1 production found that it could induce virus production even at low concentrations (8-31 nM). This study highlights the potential role of panobinostat-d4 in therapeutic strategies aimed at reactivating latent HIV reservoirs, thereby contributing to efforts for viral eradication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Deuterated vs. Non-Deuterated HDAC Inhibitors

Panobinostat-d4 is distinguished from non-deuterated HDAC inhibitors by its role in analytical chemistry. For example:

  • Panobinostat (LBH589): The parent compound exhibits broad HDAC inhibition and antitumor efficacy in vivo (e.g., tumor regression in SCLC xenografts at 20 mg/kg) but lacks isotopic labeling for analytical standardization .
  • Panobinostat-d4: Used solely as an internal standard, it enables precise quantification of Panobinostat in pharmacokinetic studies without therapeutic effects .

Key Differentiator: The deuterium atoms in Panobinostat-d4 provide a mass shift in MS detection, avoiding co-elution issues with the parent compound, a feature absent in non-deuterated analogs .

Selectivity Profiles Among HDAC Inhibitors

Panobinostat-d4 retains the pan-HDAC inhibitory profile of its parent compound but is compared below with selective HDAC inhibitors:

Compound Target HDACs Selectivity Molecular Weight (g/mol) Key Applications
Panobinostat-d4 HDAC1–11 (pan-inhibitor) Non-selective 389.9 Analytical internal standard
PCI-34051 HDAC8 >200-fold selective 356.8 Cancer research (HDAC8-specific pathways)
Pivanex (AN-9) HDAC1–3 Class I/II inhibitor 246.3 Phase II trials for solid tumors
Pracinostat HDAC1–11 Pan-inhibitor 392.4 Myelodysplastic syndromes (clinical use)

Key Insight: Unlike selective inhibitors (e.g., PCI-34051), Panobinostat-d4 and its parent compound target multiple HDAC isoforms, making them versatile in epigenetic research but less specific for pathway-specific studies .

Structural and Functional Analogues

  • Pantoprazole-d6: A deuterated proton pump inhibitor, analogous to Panobinostat-d4 in isotopic labeling but unrelated in mechanism (HDAC vs. H⁺/K⁺ ATPase inhibition) .

Q & A

Basic Research Questions

Q. How is Panobinostat-d4 (hydrochloride) utilized as an internal standard in LC-MS/MS quantification of panobinostat?

  • Methodological Answer : Panobinostat-d4 is employed as a stable isotopic internal standard (SIS) to correct for matrix effects and ionization variability during LC-MS/MS analysis. Researchers should prepare a calibration curve using serial dilutions of unlabeled panobinostat, spiked with a fixed concentration of Panobinostat-d3. The deuterated standard’s molecular weight difference (4 Da) ensures chromatographic separation from the analyte, minimizing interference. Quantification is achieved by comparing the peak area ratio (analyte/internal standard) against the calibration curve. Accuracy is enhanced by using ≥99% deuterated purity to avoid isotopic overlap .

Q. What solvent systems and storage conditions are optimal for Panobinostat-d4 (hydrochloride) stock solutions?

  • Methodological Answer : Panobinostat-d4 is soluble in methanol and DMSO. For long-term stability, stock solutions should be prepared in anhydrous DMSO (e.g., 10 mM), aliquoted, and stored at -20°C under inert gas (e.g., argon) to prevent oxidation. Avoid repeated freeze-thaw cycles. Solid forms should be stored at -20°C in airtight containers with desiccants to maintain stability for ≥4 years .

Q. How do researchers validate the deuterium incorporation efficiency of Panobinostat-d4 in experimental workflows?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for validating deuterium incorporation. Compare the isotopic distribution of Panobinostat-d4 with unlabeled panobinostat; ≥99% deuterated purity should show minimal residual d0 (≤1%) and dominant d4 peaks. Deviations may require adjusting synthesis protocols or verifying supplier certificates of analysis (CoA) .

Advanced Research Questions

Q. How should discrepancies in panobinostat’s IC50 values across cell lines (e.g., NSCLC vs. SCLC) be addressed in experimental design?

  • Methodological Answer : Variations in IC50 values (e.g., 4–470 nM) may arise from cell line heterogeneity, HDAC isoform expression differences, or assay conditions (e.g., exposure duration, serum content). To mitigate this:

  • Normalize HDAC activity across cell lines using enzymatic assays.
  • Include positive controls (e.g., trichostatin A) to benchmark HDAC inhibition.
  • Use Panobinostat-d4 to ensure accurate quantification in dose-response studies, particularly in complex matrices like tumor homogenates .

Q. What strategies optimize in vivo pharmacokinetic (PK) studies of panobinostat using deuterated analogs?

  • Methodological Answer : In murine xenograft models, co-administer Panobinostat-d4 intravenously (e.g., 20 mg/kg) with unlabeled panobinostat to track bioavailability and tissue distribution. Use LC-MS/MS with multiple reaction monitoring (MRM) to distinguish isotopic forms. Key parameters:

  • Plasma half-life calculation via non-compartmental analysis.
  • Tumor-to-plasma ratio assessment to evaluate drug penetration.
  • Validate extraction efficiency from tissues using deuterated internal standards to correct for recovery losses .

Q. How can researchers resolve isotopic interference when Panobinostat-d4 is used in complex biological matrices?

  • Methodological Answer : Isotopic interference may occur due to matrix-derived ions or in-source fragmentation. Mitigation steps include:

  • Chromatographic optimization: Increase column length or adjust gradient elution to separate isotopic peaks.
  • Employ higher-resolution mass spectrometers (e.g., Q-TOF) to resolve d4/d3/d2 variants.
  • Use stable isotope-labeled matrix (SIL matrix) during sample preparation to normalize background noise .

Q. What experimental controls are essential when studying panobinostat’s epigenetic effects in heterogeneous tumor models?

  • Methodological Answer : To account for tumor heterogeneity:

  • Include HDAC isoform-specific inhibitors (e.g., MS-275 for HDAC1) to dissect panobinostat’s polypharmacology.
  • Use Panobinostat-d4 to validate target engagement via chromatin immunoprecipitation (ChIP) followed by qPCR for histone acetylation markers.
  • Perform single-cell RNA sequencing to assess transcriptional variability post-treatment .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in deuterated standards like Panobinostat-d4?

  • Methodological Answer : Request batch-specific CoA from suppliers, verifying deuterium purity (≥99%) and chemical purity (≥98%). Cross-validate using independent HRMS and NMR analyses. For critical studies, pre-test each batch in pilot experiments to confirm retention time and ionization consistency .

Q. What statistical approaches are recommended for reconciling contradictory efficacy data in panobinostat studies (e.g., tumor regression vs. resistance)?

  • Methodological Answer : Apply multivariate regression to identify covariates (e.g., tumor microenvironment, HDAC expression levels). Use Panobinostat-d4 to normalize drug concentration measurements, reducing technical variability. Bayesian hierarchical models can integrate in vitro and in vivo data to predict resistance mechanisms .

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